

Technical Profile: 4'-Chlorochoalcone (CAS 956-02-5)

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 4-Chlorochoalcone

CAS No.: 956-04-7

Cat. No.: B1237703

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Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and Synthetic Organic Chemists

Part 1: Executive Summary & Chemical Identity

4'-Chlorochoalcone (CAS 956-02-5) is a privileged scaffold in medicinal chemistry, distinct from its isomer **4-chlorochoalcone** (CAS 956-04-7) by the position of the halogen on the acetophenone-derived ring (Ring A) rather than the benzaldehyde-derived ring (Ring B). This structural nuance significantly alters its electronic distribution, influencing its electrophilicity as a Michael acceptor—the primary driver of its biological activity.

Functioning as a covalent modifier, this compound targets nucleophilic cysteine residues in proteins, modulating pathways such as Nrf2/Keap1 (antioxidant response) and NF-κB (inflammation). Its utility spans oncology, where it exhibits selective cytotoxicity against breast cancer lines (MCF-7), and infectious disease research as a potent antimicrobial agent.

Chemical Identity & Nomenclature

Parameter	Detail
CAS Number	956-02-5
IUPAC Name	(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
Common Synonyms	4'-Chlorochalcone; p-Chlorophenyl styryl ketone
Molecular Formula	C ₁₅ H ₁₁ ClO
Molecular Weight	242.70 g/mol
SMILES	<chem>Clc1ccc(cc1)C(=O)C=Cc2ccccc2</chem>
Key Structural Feature	-unsaturated ketone (enone) with p-chloro substitution on the A-ring

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Critical Isomer Distinction: Researchers must verify the CAS number. CAS 956-02-5 refers to the derivative synthesized from 4-chloroacetophenone and benzaldehyde. The isomer derived from acetophenone and 4-chlorobenzaldehyde is CAS 956-04-7.

Part 2: Physicochemical Profile[1][6][9][10]

The physical properties of 4'-chlorochalcone dictate its handling and formulation. The presence of the chlorine atom increases lipophilicity (LogP) compared to the unsubstituted parent chalcone, enhancing membrane permeability but reducing aqueous solubility.

Property	Value / Description	Source Validation
Appearance	White to pale yellow crystalline powder	Visual inspection
Melting Point	95.0 – 99.0 °C	TCI Chemicals [1]
Solubility	Soluble in EtOH, DMSO, Acetone, CH ₂ Cl ₂ ; Insoluble in H ₂ O	BenchChem [2]
LogP (Predicted)	~4.2	Calculated
Reactivity	Electrophilic at the -carbon (Michael Acceptor)	Mechanistic Inference

Part 3: Synthetic Methodology (Claisen-Schmidt Condensation)[2]

The most robust synthesis for CAS 956-02-5 is the base-catalyzed Claisen-Schmidt condensation. This protocol prioritizes yield and purity, utilizing ethanol as a green solvent.

Reaction Scheme

Reactants: 4-Chloroacetophenone (1.0 eq) + Benzaldehyde (1.0 eq) Catalyst: NaOH or KOH (aq) Solvent: Ethanol (95%)

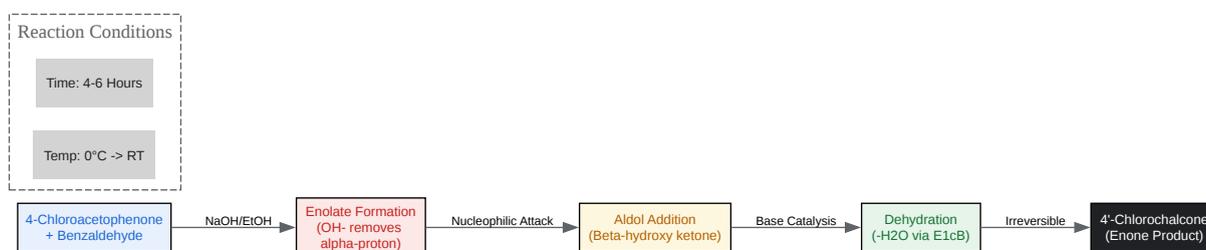
Step-by-Step Protocol

- Preparation of Electrophile: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone (10 mmol, 1.54 g) and benzaldehyde (10 mmol, 1.06 g) in 25 mL of 95% ethanol. Stir until a homogeneous solution is achieved.
- Catalyst Addition: Cool the mixture to ~10°C in an ice-water bath. Dropwise, add 5 mL of 20% aqueous NaOH solution while stirring vigorously.
 - Expert Insight: Low temperature prevents side reactions (Cannizzaro reaction) and controls the exotherm, ensuring the kinetic enolate attacks the aldehyde efficiently.

- Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours.
 - Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product typically appears as a dark spot under UV (254 nm) with a higher R_f than the starting acetophenone.
- Work-up & Isolation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of 1M HCl (to neutralize excess base).
 - Observation: A pale yellow precipitate will form immediately.
- Purification: Filter the crude solid using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove inorganic salts.
 - Recrystallization: Recrystallize from hot ethanol (or EtOH/H₂O mixture). Dissolve at boiling point, filter hot (if necessary), and cool slowly to 4°C to yield needle-like crystals.
- Validation: Dry in a vacuum desiccator. Confirm purity via Melting Point (Target: 95–99°C).

Mechanistic Visualization

The following diagram illustrates the base-catalyzed pathway, highlighting the critical enolate formation and dehydration steps.



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Caption: Base-catalyzed Claisen-Schmidt condensation mechanism yielding 4'-chlorochalcone.

Part 4: Molecular Mechanism of Action

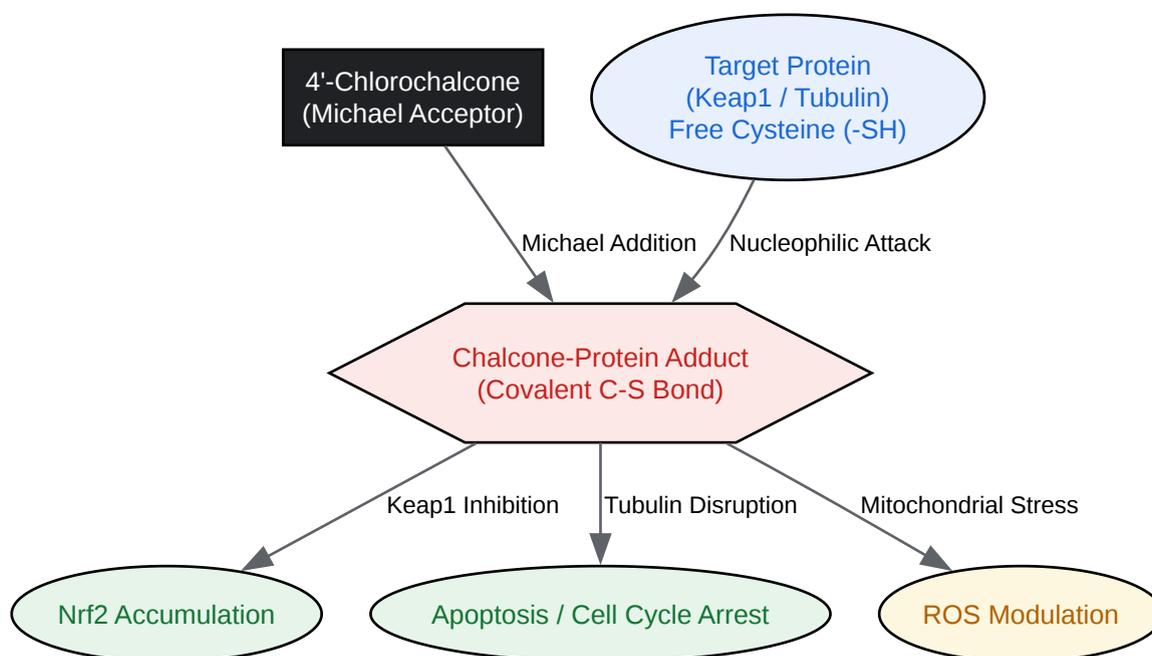
The pharmacological potency of 4'-chlorochalcone is driven by its

-unsaturated ketone moiety.[1] This structural element acts as a "soft" electrophile, susceptible to Michael addition by "soft" biological nucleophiles, primarily thiol (-SH) groups on cysteine residues.

Primary Target: Cysteine Modification

Unlike traditional receptor-ligand interactions (hydrogen bonding/hydrophobic), this compound forms a covalent carbon-sulfur bond with target proteins.

- Nrf2/Keap1 Pathway: The compound alkylates reactive cysteines (e.g., Cys151) on Keap1. This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to translocate to the nucleus and activate antioxidant response elements (ARE).
- Tubulin Inhibition: Chalcones can bind to the colchicine-binding site of tubulin, disrupting microtubule polymerization and inducing cell cycle arrest at G2/M phase [3].



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Caption: Molecular mechanism showing covalent modification of protein thiols leading to downstream biological effects.

Part 5: Analytical Characterization

To validate the synthesis of CAS 956-02-5, the following spectroscopic data should be observed. The distinction from the 956-04-7 isomer is critical in the ^1H NMR interpretation.

^1H NMR (400 MHz, CDCl_3) - Predictive Profile

- Vinylic Protons (Characteristic Trans Geometry):
 - Two doublets with a large coupling constant ($J \approx 15.7$ Hz), typically appearing between 7.40 – 7.80 ppm. This confirms the (E)-configuration.
- Aromatic Region (Ring A - Acetophenone side):
 - The protons ortho to the carbonyl (on the chlorophenyl ring) are significantly deshielded, appearing as a doublet (part of AA'BB' system) around 7.90 – 8.00 ppm.
 - The protons meta to the carbonyl (ortho to Cl) appear upfield relative to the ortho protons, around 7.45 – 7.50 ppm.
- Aromatic Region (Ring B - Benzaldehyde side):
 - Multiplets corresponding to the unsubstituted phenyl ring (5 protons) typically cluster in the 7.40 – 7.70 ppm range.

Differentiation from Isomer (CAS 956-04-7):

- 956-02-5 (4'-Cl): The most downfield aromatic signal (~8.0 ppm) is an AA'BB' doublet (integrates to 2H).
- 956-04-7 (4-Cl): The most downfield aromatic signal (~8.0 ppm) is a multiplet (ortho protons of unsubstituted benzoyl ring) or doublet depending on resolution, but the pattern of the chlorophenyl ring will be different (located on the beta-carbon side, not the carbonyl side).

Mass Spectrometry (GC-MS)[7]

- Molecular Ion (M⁺):m/z 242 (³⁵Cl) and 244 (³⁷Cl) in a 3:1 ratio, confirming mono-chlorination.
- Fragment Ions:
 - m/z 139/141 (Chlorobenzoyl cation, [Cl-Ph-CO]⁺) – Diagnostic peak for CAS 956-02-5.
 - m/z 103 (Styryl cation, [Ph-CH=CH]⁺).
 - (Note: The isomer 956-04-7 would yield a benzoyl cation at m/z 105 and a chlorostyryl cation at m/z 137/139).

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

- Skin Irritation: Category 2
- Eye Irritation: Category 2A
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Inhalation: Handle in a fume hood to avoid dust inhalation.
- Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from light.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to chlorine content).

References

- Modzelewska, A., et al. (2006). Anticancer activities of novel chalcone analogs: Aurora kinase inhibitors. *Bioorganic & Medicinal Chemistry*, 14(10), 3491-3495.
- Zhuang, C., et al. (2017). Chalcone: A privileged structure in medicinal chemistry. *Chemical Reviews*, 117(12), 7762-7810.

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Sources

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- To cite this document: BenchChem. [Technical Profile: 4'-Chlorochalcone (CAS 956-02-5)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237703#4-chlorochalcone-cas-number-956-02-5-properties>]

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